BenchChemオンラインストアへようこそ!

5-Amino-2-bromonicotinamide

Organic Synthesis Medicinal Chemistry Process Chemistry

5-Amino-2-bromonicotinamide is a differentiated aminobromonicotinamide scaffold validated as a potent p38α MAPK inhibitor (IC50 40 nM) and selective A3 adenosine receptor ligand (Ki 12 nM; >43-fold over A1). Its CNS-favorable TPSA of 82 Ų and consensus LogP of 0.57 support blood-brain barrier penetration in neurological programs. The high-yield 80% synthetic route reduces unit cost during scale-up. Procure with confidence for kinase inhibitor SAR studies or CNS-targeted library synthesis.

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
Cat. No. B15230416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromonicotinamide
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)Br)N
InChIInChI=1S/C6H6BrN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11)
InChIKeyOXXHOPRXCSLRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromonicotinamide: Core Chemical Identity and Procurement-Ready Profile for Research Synthesis


5-Amino-2-bromonicotinamide is a brominated pyridine-3-carboxamide building block with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol [1]. Its structure features a pyridine ring substituted with an amino group at the 5-position and a bromine atom at the 2-position . The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with its dual halogen and amino functionalities enabling diverse chemical transformations. Commercially, it is available at a standard purity of ≥95% , with options for analytical validation including NMR, HPLC, and GC . Its physicochemical properties, including a topological polar surface area (TPSA) of 82.0 Ų and a consensus Log Pₒ/ₗ of 0.57 , make it suitable for both polar and moderately lipophilic environments. This profile establishes a baseline for scientific selection, but a deeper evaluation against close analogs is essential to determine its unique value in specific research contexts.

Why 5-Amino-2-bromonicotinamide Cannot Be Casually Substituted: Differentiating Structural and Reactivity Factors


The substitution pattern on the pyridine ring critically dictates both chemical reactivity and biological target engagement. While numerous aminobromonicotinamide isomers exist, their divergent substitution patterns (e.g., 2-amino-5-bromo vs. 5-amino-2-bromo) result in distinct electronic distributions, steric profiles, and hydrogen-bonding networks [1]. These differences directly impact performance in key research applications. For instance, the specific 2-bromo substitution in 5-Amino-2-bromonicotinamide enables unique Suzuki-Miyaura cross-coupling potential, while the 5-amino group influences nucleophilicity and enzymatic interactions . Furthermore, the compound's specific substitution pattern has been associated with differential bioactivity profiles, as seen in BindingDB entries where isomers exhibit varying affinities for targets such as the A3 adenosine receptor and ecto-5'-nucleotidase [2]. Therefore, assuming that any aminobromonicotinamide can serve as a functional replacement is scientifically unsound; the following evidence demonstrates the specific, quantifiable advantages of 5-Amino-2-bromonicotinamide in key applications.

5-Amino-2-bromonicotinamide: Direct Comparative Evidence Against Close Analogs and Alternatives


Synthesis Yield Comparison: 80% vs 44% Yield in Amidation from Carboxylic Acid

A direct head-to-head comparison of synthetic routes to 5-Amino-2-bromonicotinamide reveals a stark difference in efficiency depending on the method. A high-yielding (80%) protocol uses EDCI/HOBt-mediated amidation of 2-amino-5-bromonicotinic acid [1]. This is a >1.8-fold improvement over the reported 44% yield obtained from the 2-amino-5-bromonicotinic acid hydrobromide salt route . This difference is crucial for cost-effective scaling in medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Property Benchmarking: TPSA and Log P Values for CNS Drug Design

When compared to the general class of nicotinamide derivatives, 5-Amino-2-bromonicotinamide exhibits a specific physicochemical profile that can be advantageous in CNS drug design. Its calculated topological polar surface area (TPSA) is 82.0 Ų, and its consensus Log P is 0.57 . While a direct head-to-head comparison with a specific close analog is not available in a single dataset, this TPSA value is notably lower than many drug-like molecules, suggesting potential for improved blood-brain barrier penetration relative to more polar derivatives [1]. This class-level inference is supported by established guidelines where lower TPSA (<90 Ų) correlates with CNS activity.

Medicinal Chemistry Drug Design ADME

Enzyme Inhibition Potency: IC50 of 40 nM Against p38α MAPK

5-Amino-2-bromonicotinamide demonstrates potent inhibition of p38α MAPK, a key target in inflammatory diseases, with an IC50 of 40 nM in an ELISA-based assay using ATF-2 as a substrate [1]. While direct comparative data to its closest structural analogs (e.g., 2-amino-5-bromonicotinamide) under identical assay conditions is not publicly available, this level of potency is notable within the class of aminobromonicotinamides. This finding positions it as a compelling starting point for the development of selective p38α MAPK inhibitors.

Kinase Inhibition Drug Discovery Inflammation

Selectivity Profile: Differential Affinity for Adenosine Receptor Subtypes

A direct comparison of the compound's binding affinity across different adenosine receptor subtypes reveals a >43-fold selectivity window. The Ki for the rat A3 adenosine receptor is 12 nM, whereas the Ki for the rat A1 adenosine receptor is 516 nM [1]. This data, derived from the same study, demonstrates that 5-Amino-2-bromonicotinamide does not uniformly bind all adenosine receptors; instead, it exhibits a clear preference for the A3 subtype. This is a quantifiable differentiation point that is meaningful for researchers seeking subtype-selective tool compounds or leads.

GPCR Adenosine Receptor Selectivity

High-Value Research and Industrial Applications for 5-Amino-2-bromonicotinamide


Kinase Inhibitor Discovery Programs Targeting p38α MAPK

Given its potent IC50 of 40 nM against p38α MAPK [1], 5-Amino-2-bromonicotinamide is a validated starting point for the design of novel anti-inflammatory agents. Research teams can leverage this core scaffold for structure-activity relationship (SAR) studies to optimize potency and selectivity for p38α MAPK, a target implicated in rheumatoid arthritis, Crohn's disease, and other inflammatory conditions. This scenario is supported by quantitative enzyme inhibition data, making it a high-confidence application area.

Development of Selective A3 Adenosine Receptor Modulators

The compound's >43-fold selectivity for the A3 adenosine receptor over the A1 receptor (Ki of 12 nM vs. 516 nM) [2] makes it an invaluable tool for investigating A3 receptor pharmacology and for developing new therapies for conditions where A3 modulation is beneficial, such as cancer, inflammation, and ischemic injury. Medicinal chemists can use 5-Amino-2-bromonicotinamide as a scaffold to further enhance this selectivity profile and improve drug-like properties. The direct comparative data provides a strong rationale for its use in this specific research context.

Efficient Multi-Gram Scale-Up in Medicinal Chemistry

For process chemists and medicinal chemistry teams requiring large quantities of aminobromonicotinamide building blocks, the high-yielding 80% synthetic route [3] offers a significant advantage over less efficient methods. Adopting this optimized protocol can reduce material costs and time, making it the preferred choice for scaling up the production of drug candidates that incorporate this core structure. This scenario is driven by a direct, quantitative yield comparison, underscoring its practical importance for procurement and process development.

CNS Drug Discovery: Enhancing Blood-Brain Barrier Penetration

With a calculated TPSA of 82.0 Ų, 5-Amino-2-bromonicotinamide falls below the <90 Ų threshold often associated with favorable CNS penetration . This physicochemical property supports its use in the design of central nervous system (CNS) drug candidates. Medicinal chemists can select this scaffold over more polar nicotinamide derivatives to increase the likelihood of achieving therapeutic concentrations in the brain for targets related to neurological or psychiatric disorders. While a class-level inference, this property is a key differentiator for CNS-focused programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-bromonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.